3-Aminopyridine-2-carbothioamide
Overview
Description
3-Aminopyridine-2-carbothioamide is a heterocyclic organic compound that contains both an amino group and a carbothioamide group attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyridine-2-carbothioamide typically involves the reaction of 3-nitropyridine-2-carboxamide with a reducing agent to form the corresponding amine. This is followed by the introduction of a thiocarbonyl group. One common method involves the use of hydrogen sulfide in the presence of a base to convert the amine to the carbothioamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbothioamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbothioamide group may produce primary amines.
Scientific Research Applications
3-Aminopyridine-2-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone: Known for its anticancer properties.
2-Formylpyridine thiosemicarbazone: Another compound with significant biological activities.
2,2’-Bipyridyl-6-carbothioamide: Used in coordination chemistry and studied for its biological effects.
Uniqueness
3-Aminopyridine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry, while its potential biological activities make it a valuable compound in medicinal research.
Properties
IUPAC Name |
3-aminopyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSYBYHENEZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627157 | |
Record name | 3-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-12-6 | |
Record name | 3-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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